NeuromedinB,Porcine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La neuromedine B est un membre de la famille des peptides de type bombésine que l’on trouve chez les mammifères. Elle a été initialement purifiée à partir de la moelle épinière de porc et a ensuite été identifiée dans le système nerveux central et le tractus gastro-intestinal humains . La neuromedine B est connue pour son rôle dans la régulation de diverses fonctions physiologiques, notamment les sécrétions exocrines et endocrines, la croissance cellulaire, la température corporelle, la pression artérielle et les niveaux de glucose .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La neuromedine B peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l’utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l’utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques.

Méthodes de production industrielle : La production industrielle de neuromedine B implique la SPPS à grande échelle, suivie d’une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) pour confirmer sa structure et sa pureté.

Analyse Des Réactions Chimiques

Types de réactions : La neuromedine B subit diverses réactions chimiques, notamment :

Oxydation : La neuromedine B peut être oxydée pour former des ponts disulfures entre les résidus cystéine, ce qui peut affecter son activité biologique.

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, conduisant à des changements dans la conformation et la fonction du peptide.

Substitution : Les résidus d’acides aminés dans la neuromedine B peuvent être substitués par d’autres acides aminés pour étudier la relation structure-activité.

Réactifs et conditions courants :

Oxydation : Le peroxyde d’hydrogène ou l’iode peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés comme agents réducteurs.

Substitution : Les analogues d’acides aminés et les réactifs de couplage comme la N,N’-diisopropylcarbodiimide (DIC) sont utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de neuromedine B liée par des ponts disulfures.

Réduction : Forme réduite de la neuromedine B avec des groupes thiol libres.

Substitution : Neuromedine B modifiée avec des séquences d’acides aminés modifiées.

4. Applications de la recherche scientifique

La neuromedine B a un large éventail d’applications de recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier la synthèse, le repliement et les relations structure-activité des peptides.

Industrie : Utilisée dans le développement de tests diagnostiques et de peptides thérapeutiques.

Applications De Recherche Scientifique

Neuromedin B has a wide range of scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.

Industry: Utilized in the development of diagnostic assays and therapeutic peptides.

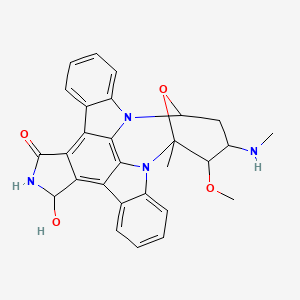

Mécanisme D'action

La neuromedine B exerce ses effets en se liant à son récepteur de surface cellulaire à haute affinité, le récepteur de la neuromedine B (NMBR), qui est un récepteur couplé aux protéines G avec sept régions transmembranaires . Lors de la liaison, le récepteur subit un changement conformationnel, activant la protéine G associée. Cette activation déclenche une cascade d’événements intracellulaires, y compris l’échange de GTP contre du GDP sur la sous-unité G-α, conduisant à l’activation de l’adénylate cyclase et à la production d’AMP cyclique (AMPc). L’AMPc active ensuite la protéine kinase A (PKA), qui pénètre dans le noyau et active la protéine de liaison à l’élément de réponse à l’AMPc (CREB). CREB, avec la protéine de liaison à CREB (CBP), se lie à la région CRE de l’ADN, conduisant à la transcription des facteurs de croissance et des gènes anti-apoptotiques .

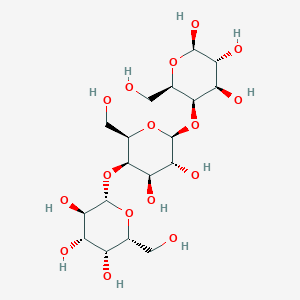

Comparaison Avec Des Composés Similaires

La neuromedine B fait partie de la famille des peptides de type bombésine, qui comprend d’autres peptides tels que le peptide de libération de la gastrine (GRP) et la bombésine . Ces peptides partagent des structures et des fonctions similaires mais diffèrent par leurs affinités réceptorielles et leurs rôles physiologiques. Par exemple :

Peptide de libération de la gastrine (GRP) : Le GRP se lie au récepteur du peptide de libération de la gastrine (GRPR) et est impliqué dans la régulation de la motilité gastro-intestinale et la libération d’hormones gastro-intestinales.

Bombésine : La bombésine se lie à la fois au GRPR et au NMBR et a un éventail plus large d’effets physiologiques, y compris la régulation de la satiété, la thermorégulation et la libération de diverses hormones.

La neuromedine B est unique en raison de sa liaison spécifique au NMBR et de son rôle dans la régulation de fonctions telles que les éternuements, les soupirs et l’induction des démangeaisons .

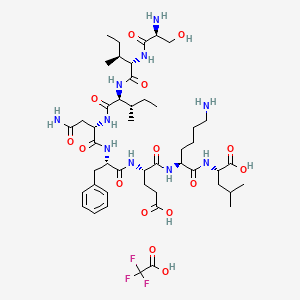

Propriétés

IUPAC Name |

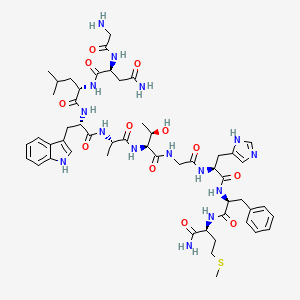

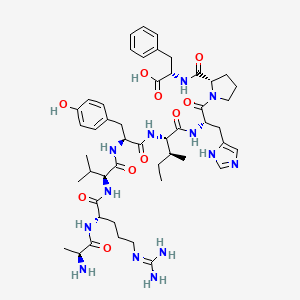

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73)/t28-,29+,35-,36-,37-,38-,39-,40-,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFNACALNKVZNK-MFNIMNRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H73N15O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1132.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R,8S,9R,11R,12R,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10769228.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B10769235.png)

![N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B10769259.png)

![(2S,3S,4S,6S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B10769278.png)

![(1S,3R,6S,8R,11S,12S,14S,15R,16R)-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B10769287.png)

![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B10769344.png)